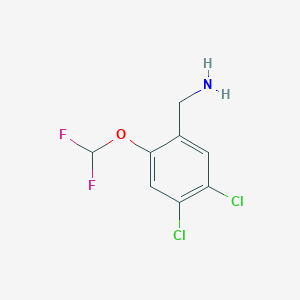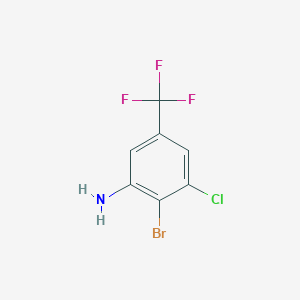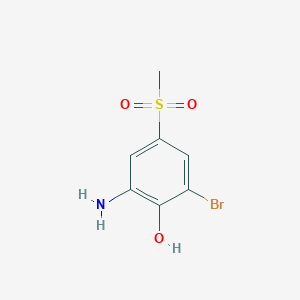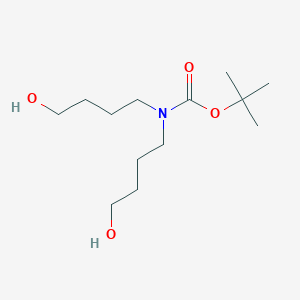
Carbamato de bis(4-hidroxibutil)terc-butilo
Descripción general
Descripción
tert-Butyl bis(4-hydroxybutyl)carbamate is a chemical compound with the molecular formula C13H27NO5. It is a derivative of carbamic acid and is characterized by the presence of tert-butyl and hydroxybutyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
tert-Butyl bis(4-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl bis(4-hydroxybutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl bis(4-hydroxybutyl)carbamate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl bis(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related derivatives.
Mecanismo De Acción
The mechanism of action of tert-Butyl bis(4-hydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler derivative with similar protecting group properties.
tert-Butyl (4-hydroxybutyl)carbamate: A related compound with one hydroxybutyl group.
tert-Butyl bis(4-bromobutyl)carbamate: A derivative with bromobutyl groups instead of hydroxybutyl
Uniqueness
tert-Butyl bis(4-hydroxybutyl)carbamate is unique due to its dual hydroxybutyl groups, which provide additional functionality and versatility in chemical synthesis. This makes it particularly useful in complex organic synthesis and in the development of advanced materials .
Propiedades
IUPAC Name |
tert-butyl N,N-bis(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKKTHBCVTULDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



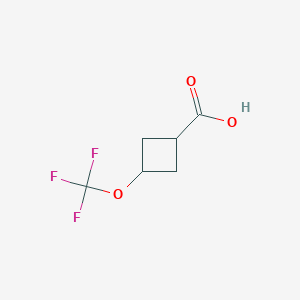
![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)

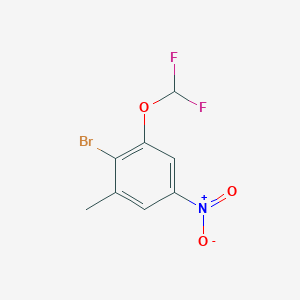
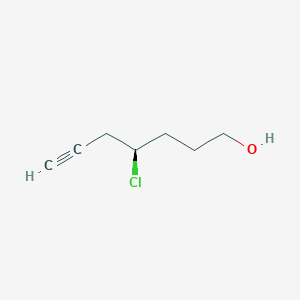
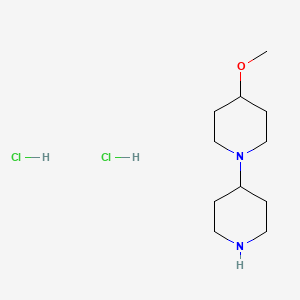
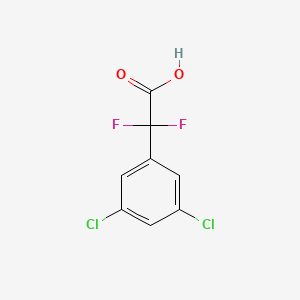
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)
